3-(ethylsulfanyl)-5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(Ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, the reaction of 1-naphthylhydrazine with ethyl isothiocyanate can form the intermediate hydrazinecarbothioamide.
Substitution Reactions: The intermediate can then undergo substitution reactions to introduce the phenyl group. This can be achieved by reacting the intermediate with phenylhydrazine under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The final step involves the introduction of the ethylsulfanyl group. This can be done by reacting the triazole derivative with ethylthiol in the presence of a suitable catalyst, such as a base like sodium ethoxide.
Industrial Production Methods
Industrial production of 3-(ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-(Ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The ethylsulfanyl group can enhance lipophilicity, facilitating the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole: Lacks the ethylsulfanyl and naphthyl groups, resulting in different biological activity.
3-(Methylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, which may affect its lipophilicity and biological interactions.
5-(1-Naphthyl)-4-phenyl-4H-1,2,4-triazole: Lacks the ethylsulfanyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the ethylsulfanyl group in 3-(ethylsulfanyl)-5-(1-naphthyl)-4-phenyl-4H-1,2,4-triazole distinguishes it from other triazole derivatives. This group can significantly influence the compound’s lipophilicity, reactivity, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17N3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-ethylsulfanyl-5-naphthalen-1-yl-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3S/c1-2-24-20-22-21-19(23(20)16-11-4-3-5-12-16)18-14-8-10-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3 |
InChI Key |
YSOPSLSUZJHSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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